N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
Scientific Research Applications
Antidepressant Potential
Benzo[b]thiophene derivatives, including those structurally similar to N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(4-methoxyphenyl)ethanesulfonamide, have been explored for their potential as antidepressants. Compounds derived from this family showed promising in vitro activity on 5-HT1A serotonin receptors and serotonin transporters, suggesting a dual mechanism of action beneficial for treating depression (Orus et al., 2002).
Anticancer Properties
Hydroxyl-containing benzo[b]thiophene analogs have shown selectivity towards certain cancer cells. For instance, these compounds have demonstrated antiproliferative activity against laryngeal cancer cells, indicating potential for cancer treatment. The presence of a hydroxyl group in the compound's structure is crucial for this anticancer activity (Haridevamuthu et al., 2023).
Synthetic Applications
The benzo[b]thiophene derivatives have been used as key intermediates in various synthetic applications. For example, they have been utilized in the synthesis of benzothienopyranones, showcasing their versatility in chemical synthesis (Pradhan & De, 2005).
properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3S2/c1-15(13-17-14-25-20-6-4-3-5-19(17)20)21-26(22,23)12-11-16-7-9-18(24-2)10-8-16/h3-10,14-15,21H,11-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBKSWBGGCXPDQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CCC3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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